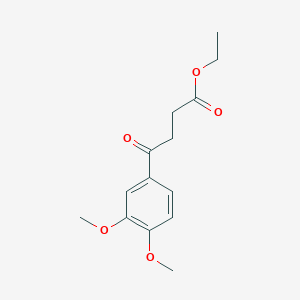

ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

Description

The exact mass of the compound Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-19-14(16)8-6-11(15)10-5-7-12(17-2)13(9-10)18-3/h5,7,9H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYBXJYVHYDTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290465 | |

| Record name | Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56872-60-7 | |

| Record name | NSC68826 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: High-Purity Recrystallization of ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

Introduction

ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE is a functionalized keto ester of significant interest in medicinal chemistry and organic synthesis. It serves as a key intermediate and building block for more complex molecular architectures, including potential therapeutic agents[1]. The purity of this compound is paramount, as contaminants can interfere with subsequent reaction pathways, reduce yields, and introduce undesirable by-products into the final target molecules. Synthetic preparations of this compound may contain impurities such as unreacted starting materials, side-reaction products, or residual reagents[2][3].

Recrystallization is a powerful and widely employed purification technique for solid organic compounds.[4] The underlying principle is the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, ideally, remain in the cooled solvent (the "mother liquor"), while insoluble impurities can be removed beforehand via hot filtration.[5] This process, when optimized, yields crystals of significantly higher purity than the starting material.

This guide provides a comprehensive overview and detailed protocols for the effective recrystallization of ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties & Safety

A thorough understanding of the compound's properties is critical for developing a successful recrystallization strategy.

Table 2.1: Properties of ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

| Property | Value | Source |

| CAS Number | 56872-60-7 | [6] |

| Molecular Formula | C₁₄H₁₈O₅ | [6] |

| Molecular Weight | 266.29 g/mol | [6] |

| Melting Point | 57-58 °C | [6] |

| Appearance | Off-white to white solid | Inferred |

Safety Considerations: Standard laboratory safety protocols should be strictly followed. Handle the compound and all solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals used before beginning any procedure.

The Cornerstone of Recrystallization: Solvent Selection

The success of any recrystallization hinges on the choice of solvent.[7] An ideal solvent should exhibit specific characteristics:

-

High Solvency at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.

-

Low Solvency at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[8]

-

Appropriate Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying phase.[9]

-

Inertness: The solvent must not react with the compound being purified.[8]

-

Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[8]

Given the structure of ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE, which contains ester, ketone, and aromatic ether functional groups, solvents of intermediate polarity are excellent starting points. A helpful rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[10]

Potential Single Solvents: Ethanol, Isopropanol, Ethyl Acetate. Potential Binary Solvent Systems: Ethanol/Water, Toluene/Hexane, Acetone/Hexane.

Protocol 3.1: Small-Scale Solvent Screening

Before committing a large quantity of crude material, perform small-scale tests to identify the optimal solvent or solvent pair.

Methodology:

-

Place approximately 20-30 mg of the crude solid into several small test tubes.

-

To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. An ideal solvent will not dissolve the compound at room temperature.[11]

-

For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Allow the clear, hot solutions to cool slowly to room temperature.

-

Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to promote maximum crystallization.[12]

-

Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large crop of crystals upon cooling.

Table 3.2: Example Solvent Screening Log

| Solvent | Solubility at Room Temp. (Insoluble/Slightly Soluble/Soluble) | Solubility at Boiling Point (Soluble/Insoluble) | Observations Upon Cooling (No crystals/Few crystals/Abundant crystals/Oiling out) |

| Ethanol | Slightly Soluble | Soluble | Abundant, well-formed crystals |

| Isopropanol | Insoluble | Soluble | Good crystal formation |

| Ethyl Acetate | Soluble | - | Unsuitable as a single solvent |

| Hexane | Insoluble | Insoluble | Unsuitable as a single solvent |

| Water | Insoluble | Insoluble | Potential anti-solvent |

Recrystallization Protocols

Based on common practice for keto esters, ethanol often proves to be an effective single solvent. A binary system is also presented for cases where a single solvent is not ideal.

Protocol A: Single-Solvent Recrystallization (Ethanol)

This protocol is recommended when a solvent (e.g., Ethanol, Isopropanol) has been identified that shows high solubility for the compound at its boiling point and low solubility at low temperatures.

Methodology:

-

Dissolution: Place the crude ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a magnetic stir bar or a boiling chip.

-

Place the flask on a hot plate and add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil. Add the solvent in small portions, allowing the solution to return to a boil between additions. Using excess solvent is the most common cause of low yield.[13]

-

Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, inorganic salts), or if decolorizing with activated charcoal is necessary, perform a hot gravity filtration. To do this, add a small excess of hot solvent (~10%) to prevent premature crystallization, and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

-

Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

-

Washing: With the vacuum disconnected, add a small volume of ice-cold ethanol to the crystals to wash away any adhering mother liquor. After a moment, reapply the vacuum to pull the wash solvent through.[11]

-

Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry. For final drying, transfer the crystals to a watch glass and let them dry in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 35-40 °C) until a constant weight is achieved.[12]

Protocol B: Binary (Two-Solvent) Recrystallization (Toluene/Hexane)

This method is useful when the compound is too soluble in one solvent and insoluble in another. Here, toluene is the "good" solvent and hexane is the "poor" or "anti-solvent."

Methodology:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot toluene required for complete dissolution.

-

Induce Saturation: While keeping the solution hot, add hexane dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

-

Clarification: Add a few drops of hot toluene, just enough to make the solution clear again.

-

Crystallization, Collection, and Drying: Follow steps 4 through 8 from Protocol A, using an ice-cold mixture of Toluene/Hexane (in the same approximate ratio) for the washing step.

Visual Workflow and Logic

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solutions |

| Oiling Out | The melting point of the compound (57-58 °C) is lower than the temperature of the saturated solution. This is a common issue for low-melting solids.[14] | 1. Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature.[14]2. Allow the solution to cool much more slowly. An insulated container or a dewar can be used.3. Try a lower-boiling point solvent. |

| Failure to Crystallize | The solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation site to begin crystallization.[12][13] | 1. If too much solvent was used, gently boil off a portion of the solvent to concentrate the solution and try cooling again.[13]2. To induce crystallization in a supersaturated solution, scratch the inner surface of the flask with a glass rod at the solution's surface.[12]3. Add a tiny "seed" crystal of the pure compound, if available.[12] |

| Low Crystal Yield | Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor.[14]The solution was cooled too quickly, trapping impurities and preventing full crystallization.Crystals were filtered before crystallization was complete. | 1. Before filtering, ensure the solution has been thoroughly cooled in an ice bath.2. The mother liquor can be concentrated by boiling off some solvent and cooled again to recover a second crop of crystals (which may be of lower purity).3. In the initial dissolution step, be meticulous about adding only the absolute minimum amount of hot solvent. |

| Colored Impurities in Crystals | Highly colored impurities are co-precipitating with the product. | After dissolving the crude solid but before cooling, add a small amount (1-2% by weight) of activated charcoal to the hot solution. Gently boil for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before proceeding to the cooling step.[5] |

Purity Assessment

The primary method for assessing the purity of the recrystallized product is melting point analysis . A pure compound will exhibit a sharp melting point range (typically < 1-2 °C) that corresponds closely to the literature value. The crude, impure material will typically melt over a broader and lower temperature range. A sharp melting range at or very near 57-58 °C is a strong indicator of successful purification.

References

-

Scribd. Solvent Selection and Recrystallization Guide. Available from: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

-

Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available from: [Link]

-

Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectionn. Available from: [Link]

-

University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

-

Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

-

Unknown Source. Recrystallization1. Available from: [Link]

-

National Center for Biotechnology Information. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC. Available from: [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

-

Unknown Source. Recrystallization-1.pdf. Available from: [Link]

- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.

-

Unknown Source. Recrystallization. Available from: [Link]

-

Unknown Source. recrystallization.pdf. Available from: [Link]

-

LabXchange. Lab Procedure: Recrystallization. Available from: [Link]

-

Unknown Source. Recrystallization and Crystallization. Available from: [Link]

-

YouTube. Recrystallization. Professor Dave Explains. Available from: [Link]

-

Chemsrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. Available from: [Link]

-

Chemistry LibreTexts. Recrystallization. Available from: [Link]

-

PubMed. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Suppression of Impurities during Optimization of Dabigatran Etexilate. Available from: [Link]

Sources

- 1. Buy ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE | 56872-60-7 [smolecule.com]

- 2. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE CAS#: 56872-60-7 [m.chemicalbook.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. mt.com [mt.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Scaling up ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE synthesis issues

Technical Support Center: Scaling Up Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate Synthesis

Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 14, 2026[1]

Executive Summary

This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate (also known as Ethyl 3-(3,4-dimethoxybenzoyl)propionate). This molecule is a critical intermediate for isoquinoline alkaloids and pharmaceutical agents like verapamil and mebeverine.

The primary synthetic route involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). While straightforward on a milligram scale, multi-kilogram production introduces critical failure points: exothermic runaway , reaction slurry viscosity , aluminum emulsion formation , and ether demethylation .[1]

Module 1: Synthetic Route Selection & Process Chemistry

For scale-up (>100g), we strongly recommend Route B (The Anhydride Route) over the direct acyl chloride method to maximize purity and handling safety.

Comparative Analysis of Routes

| Feature | Route A: Direct Acylation | Route B: Anhydride (Recommended) |

| Reagents | Veratrole + Ethyl Succinyl Chloride + AlCl₃ | Veratrole + Succinic Anhydride + AlCl₃ |

| Atom Economy | Higher (One step) | Lower (Two steps) |

| Impurity Profile | High risk of ester hydrolysis and polymerization. | Clean intermediate (Acid) allows base-extraction purification. |

| Scale-Up Risk | Critical: AlCl₃ attacks the ester moiety, leading to yield loss and complex side products. | Manageable: The carboxylic acid-AlCl₃ complex is stable. |

Visualizing the Reaction Pathways

Caption: Route B (Solid Blue) offers a stable intermediate stop-point, whereas Route A (Dashed Red) risks direct product degradation.

Module 2: Critical Process Parameters (CPP)

The "Cement" Effect (Viscosity Management)

Issue: The complex formed between the ketone carbonyl, the methoxy groups, and Aluminum Chloride (

-

Protocol:

-

Solvent Ratio: Maintain a minimum solvent volume of 10-12 mL per gram of reactant.

-

Solvent Choice: Dichloromethane (DCM) is standard. Nitrobenzene prevents precipitation but is toxic and difficult to remove (high boiling point). For scale-up, stick to DCM but increase volume.[1]

-

Agitation: Use an overhead stirrer with a high-torque anchor impeller , not a magnetic stir bar.

-

Demethylation (The "Black Tar" Issue)

Issue: Veratrole is electron-rich.

-

Mechanism: The aluminum coordinates to the methoxy oxygen, facilitating nucleophilic attack (by

) on the methyl group. -

Control Strategy:

-

Temperature: Keep addition at 0–5°C . Do not allow the post-addition stir to exceed 20°C .

-

Quench Timing: Monitor by HPLC/TLC. Quench immediately upon consumption of starting material (usually < 3 hours). Do not stir overnight.

-

The Exotherm & Addition Order

Issue: Adding

-

Protocol:

-

Suspend

(1.1 - 1.2 eq) in DCM. -

Cool to 0°C.

-

Add the Succinic Anhydride (or Ethyl Succinyl Chloride).[3]

-

Add Veratrole dropwise as a solution in DCM.

-

Why? Adding the activated electrophile complex TO the veratrole can lead to bis-acylation or polymerization. Adding Veratrole TO the complex ensures the aromatic ring is always the limiting reagent locally.

-

Module 3: Troubleshooting & FAQs

Q1: My yield is low (40-50%), and NMR shows a broad OH peak.

Diagnosis: You likely suffered demethylation . Root Cause:

-

Reaction temperature drifted above 25°C.

-

Reaction time was too long (>4 hours).

-

Excess

was used (>1.5 eq).[4][5] Fix:

-

Strictly control T < 10°C during addition.[3]

-

Reduce

to 1.1 equivalents.[2] -

Advanced: Consider using a milder Lewis Acid like

or Zeolite catalysts (e.g., H-Beta or ZSM-5), though these require higher temperatures and are slower [1].

Q2: I cannot separate the phases during workup (Aluminum Emulsion).

Diagnosis: Aluminum salts form gelatinous hydroxides at neutral pH (pH 5-8). The "Cold Acid" Quench Protocol:

-

Do NOT pour water into the reaction. Pour the reaction mixture slowly into a vigorously stirred beaker of Crushed Ice + Conc. HCl .

-

Ratio: Use approx. 100g Ice + 10mL Conc HCl per 10g of

. -

Agitation: Stir for 30-60 minutes. The mixture must be transparent (two clear layers). If you see white floating solids, you have not fully solubilized the aluminum salts. Add more HCl.

-

Filtration: If an emulsion persists, filter the biphasic mixture through a pad of Celite before separation.

Q3: The product is colored (Pink/Red/Brown) even after chromatography.

Diagnosis: Trace phenolic oxidation products (quinones) from demethylated side reactions. Fix:

-

Wash the organic layer with 10% NaOH (if using Route A, be careful of ester hydrolysis; if Route B, do this on the ester product). The phenolics will move to the aqueous layer as phenoxides (often deep red/purple), leaving the product in the organic layer.

-

Recrystallize from Ethanol/Hexane or Toluene rather than relying solely on silica gel.

Module 4: Validated Experimental Protocol (Route B)

Step 1: Synthesis of 3-(3,4-dimethoxybenzoyl)propionic acid

-

Setup: 3-neck RBF, Nitrogen atmosphere, Overhead Stirrer, Internal Thermometer.

-

Charge: DCM (10 vol) and

(1.2 eq). Cool to 0°C.[2][6] -

Add: Succinic Anhydride (1.1 eq) in one portion. Stir 15 min.

-

Add: Veratrole (1.0 eq) diluted in DCM (2 vol) dropwise over 1 hour. Maintain T < 5°C.

-

Stir: Allow to warm to 15-20°C. Stir for 2 hours.

-

Quench: Pour into Ice/HCl. Separate layers.

-

Purification (The Trick): Extract the organic layer with 10% Sodium Carbonate (

) . The product (acid) goes into the water; impurities (unreacted veratrole) stay in DCM. -

Precipitation: Acidify the aqueous layer with HCl to pH 1. The product precipitates as a white solid.[6] Filter and dry.[2][3][7][8]

Step 2: Esterification

-

Reflux the solid acid in Ethanol with catalytic

(or Thionyl Chloride, 0.1 eq) for 4 hours. -

Concentrate and crystallize.[8]

Troubleshooting Logic Tree

Caption: Diagnostic logic for common synthesis failures.

References

-

Friedel-Crafts Acylation of Veratrole

- Title: Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetover

- Relevance: Discusses alternative catalysts to avoid issues, though notes remains standard for high conversion.

-

Source:

-

Mechanistic Insight on Demethylation

-

General Scale-Up & Workup

-

Synthesis of 4-aryl-4-oxobutyrates

- Title: Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Deriv

- Relevance: Illustrates ester stability and alternative condensation methods (Claisen) if Friedel-Crafts fails.

-

Source:

Sources

- 1. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. ijcea.org [ijcea.org]

- 7. DSpace [open.bu.edu]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

Technical Support Center: Synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

Welcome to the technical support center for the synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls encountered during this multi-step synthesis.

Introduction to the Synthesis

The synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE typically proceeds via a two-step route:

-

Friedel-Crafts Acylation: Veratrole (1,2-dimethoxybenzene) is reacted with succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to form 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.

-

Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE.

While seemingly straightforward, each step presents unique challenges that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Pitfalls and Solutions

Part 1: Friedel-Crafts Acylation of Veratrole

This initial step is often the most problematic. The highly activated nature of the veratrole ring and the stoichiometry of the Lewis acid catalyst are critical factors.

Question 1: My Friedel-Crafts reaction resulted in a low yield of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid and a significant amount of tar-like material. What went wrong?

Answer:

Low yields and tar formation in this Friedel-Crafts acylation are common and can be attributed to several factors, primarily related to reaction control and catalyst activity.

-

Causality: The two methoxy groups on the veratrole ring are strongly activating, making the aromatic ring highly nucleophilic. This high reactivity can lead to unwanted side reactions, such as polysubstitution or polymerization, especially under harsh conditions. The Lewis acid catalyst, AlCl₃, is highly hygroscopic, and any moisture present will deactivate it, hindering the primary reaction and potentially promoting side reactions. Furthermore, the product, a ketone, can form a stable complex with AlCl₃, which requires a stoichiometric amount of the catalyst.[1] Insufficient catalyst will result in an incomplete reaction.

-

Troubleshooting & Optimization:

-

Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents and reagents.

-

Catalyst Stoichiometry: A stoichiometric amount or even a slight excess of AlCl₃ is generally required because the ketone product forms a complex with the catalyst.[1] Carefully weigh and add the AlCl₃ portion-wise to control the initial exotherm.

-

Temperature Control: The reaction is typically exothermic. Maintain a low temperature (0-5 °C) during the addition of AlCl₃ and the succinic anhydride to minimize side reactions.[2] Overheating can lead to decomposition and tar formation.

-

Order of Addition: The order in which reagents are added is crucial. A common successful procedure involves adding AlCl₃ to a solution of veratrole and succinic anhydride in a suitable solvent like dichloromethane (DCM) or nitrobenzene at a controlled temperature.

-

Question 2: I'm observing the formation of an unexpected isomer. How can I improve the regioselectivity of the acylation?

Answer:

While the 3,4-dimethoxy substitution pattern strongly directs acylation to the 4-position, the formation of other isomers, though less common, can occur.

-

Causality: The directing effect of the two methoxy groups overwhelmingly favors substitution at the position para to one methoxy group and ortho to the other. However, extreme reaction conditions or the presence of certain impurities could potentially lead to minor amounts of other isomers.

-

Troubleshooting & Optimization:

-

Solvent Choice: The choice of solvent can influence the outcome. Non-polar solvents like dichloromethane or carbon disulfide are common.[2] In some Friedel-Crafts reactions, polar solvents like nitrobenzene can alter isomer distribution, though this is less of a concern with the strong directing groups present in veratrole.

-

Reaction Time and Temperature: As mentioned, maintaining a low temperature is key. Prolonged reaction times at elevated temperatures can sometimes lead to isomer migration or side reactions, although this is more prevalent in Friedel-Crafts alkylations.[2]

-

Question 3: The work-up procedure is messy, and I'm having trouble isolating the carboxylic acid product.

Answer:

The work-up of a Friedel-Crafts acylation involving AlCl₃ requires careful execution to decompose the aluminum complexes and separate the product.

-

Causality: At the end of the reaction, the product exists as a complex with AlCl₃. This complex must be hydrolyzed to liberate the ketone. This is typically done by quenching the reaction mixture with ice and hydrochloric acid. The resulting aluminum salts can sometimes form emulsions or gelatinous precipitates, making extraction difficult.

-

Troubleshooting & Optimization:

-

Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This exothermic process should be done in a well-ventilated fume hood. The acid helps to keep the aluminum salts dissolved in the aqueous phase.

-

Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate. If emulsions form, adding a saturated solution of NaCl (brine) can help to break them. Multiple extractions will ensure complete recovery of the product.

-

Purification: The crude 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid can be purified by recrystallization, often from a solvent mixture like toluene or an ethanol/water mixture.[3][4]

-

Part 2: Fischer Esterification of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

This second step is generally more straightforward but still has potential pitfalls that can affect the final yield and purity.

Question 4: My esterification reaction is very slow and does not go to completion, resulting in a low yield of the ethyl ester.

Answer:

The Fischer esterification is a reversible reaction, and achieving high conversion requires shifting the equilibrium towards the product side.[5]

-

Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[6] To drive the reaction to completion, either the ester or the water must be removed as it is formed, or an excess of one of the reactants (usually the alcohol) must be used.

-

Troubleshooting & Optimization:

-

Use of Excess Alcohol: The most common strategy is to use a large excess of ethanol, which serves as both the reactant and the solvent. This shifts the equilibrium towards the formation of the ethyl ester.

-

Water Removal: While more complex for a laboratory-scale reaction, a Dean-Stark apparatus could be employed to azeotropically remove the water as it is formed, thereby driving the reaction to completion.

-

Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, is used.[5]

-

Reaction Time and Temperature: The reaction typically requires heating at reflux for several hours.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

-

Question 5: I am finding it difficult to remove the excess ethanol and the acid catalyst after the reaction.

Answer:

Proper work-up is essential to isolate the pure ester from the reaction mixture.

-

Causality: The reaction mixture contains the desired ester, excess ethanol, the acid catalyst, and water. A systematic work-up procedure is needed to separate these components.

-

Troubleshooting & Optimization:

-

Solvent Removal: A significant portion of the excess ethanol can be removed by rotary evaporation.[7]

-

Neutralization: The remaining mixture should be diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as this will produce CO₂ gas.

-

Washing: Subsequent washes with water and then brine will remove any remaining salts and water-soluble impurities.

-

Drying and Evaporation: The organic layer should be dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent evaporated to yield the crude ester.[3]

-

Question 6: The final product, ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE, is not pure. What are the likely impurities and how can I remove them?

Answer:

Impurities in the final product can originate from either of the reaction steps.

-

Causality: Common impurities include unreacted 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid from an incomplete esterification, and potentially side-products from the Friedel-Crafts reaction that were not removed. Residual solvents from the work-up can also be present.[8][9]

-

Troubleshooting & Optimization:

-

Purification Techniques:

-

Recrystallization: The product is a solid at room temperature (melting point 57-58 °C), making recrystallization an effective purification method.[10] A suitable solvent system would need to be determined experimentally, but ethanol or a hexane/ethyl acetate mixture are good starting points.

-

Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired ester from impurities.[4] A gradient elution with a mixture of hexanes and ethyl acetate is a common choice.

-

-

Analytical Confirmation: The purity of the final product should be confirmed by analytical techniques such as ¹H-NMR, Mass Spectrometry, and FTIR.[11]

-

Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid for the Friedel-Crafts acylation? A1: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but aluminum chloride is generally the most common and often the most effective for this type of acylation.[12] The reactivity and stoichiometry may need to be re-optimized for different catalysts. Solid acid catalysts are also being explored for greener alternatives.[13]

Q2: Is it possible to perform a one-pot synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE from veratrole? A2: While one-pot syntheses are attractive for their efficiency, a one-pot approach for this specific transformation is challenging due to the incompatible reaction conditions of the Friedel-Crafts acylation and the Fischer esterification. The former requires a strong Lewis acid and anhydrous conditions, while the latter is an acid-catalyzed equilibrium reaction with an alcohol. A sequential, two-step process with isolation of the intermediate carboxylic acid is the most reliable method.

Q3: What are the key safety precautions for this synthesis? A3:

-

Aluminum Chloride: AlCl₃ is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

-

Acid Catalysts: Concentrated sulfuric acid is highly corrosive. Handle with care.

-

Solvents: Many of the solvents used (e.g., dichloromethane, nitrobenzene) are hazardous. Consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood.

Diagrams and Workflows

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Formation of the acylium ion and subsequent electrophilic attack on veratrole.

Troubleshooting Workflow: Low Yield in Friedel-Crafts Acylation

Caption: A step-by-step guide to diagnosing low yields in the Friedel-Crafts reaction.

Quantitative Data Summary

| Parameter | Friedel-Crafts Acylation | Fischer Esterification |

| Key Reagents | Veratrole, Succinic Anhydride, AlCl₃ | 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, Ethanol |

| Catalyst | AlCl₃ (Lewis Acid) | H₂SO₄ (Brønsted Acid) |

| Stoichiometry | AlCl₃: ~1.0-1.2 equivalents | Ethanol: Large excess (often as solvent) |

| Typical Temp. | 0-5 °C, then room temp. | Reflux (~78 °C) |

| Typical Time | 2-6 hours | 4-12 hours |

| Common Solvents | Dichloromethane, Nitrobenzene | Ethanol |

Experimental Protocols

Protocol 1: Synthesis of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add veratrole (1.0 eq), succinic anhydride (1.05 eq), and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent to obtain pure 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.

Protocol 2: Synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

-

In a round-bottom flask, dissolve 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (1.0 eq) in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, remove the excess ethanol via rotary evaporation.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Wash the organic layer with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester.

-

Purify the product by recrystallization or column chromatography.

References

- BenchChem. Troubleshooting low yields in Friedel-Crafts acylation of naphthalene.

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

Lu, G., et al. (2021). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Catalysis Letters. Available from: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]

-

The Organic Chemistry Tutor. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. Available from: [Link]

-

PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. Available from: [Link]

-

Chad's Prep. 18.2 Friedel Crafts Alkylation and Acylation. (2021). YouTube. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

-

Organic Syntheses. Notes. Available from: [Link]

-

Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. 2nd European Organic Chemistry Congress. Available from: [Link]

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Available from: [Link]

- Asadi, A., et al. (2017). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.

-

LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. (2024). Available from: [Link]

-

Vahala, R., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Tools for Purifying the Product. Available from: [Link]

-

Parikh, S. MANUFACTURING PROCESS DETAIL. Available from: [Link]

-

PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Available from: [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

-

jOeCHEM. Esterification--Making Esters from Carboxylic Acids. (2019). YouTube. Available from: [Link]

-

Oda, S., et al. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Available from: [Link]

-

Greenfield Global. ORGANIC VOLATILE IMPURITIES / RESIDUAL SOLVENTS (PPS251, Rev. 1.2, 02/18, KMC) RE: Ethyl Ether (Diethyl Ether). Available from: [Link]

-

International Journal of Pharmaceutical and Biological Science Archive. A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. (2021). Available from: [Link]

-

Wang, Y., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega. Available from: [Link]

- Google Patents. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

-

ResearchGate. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. (2002). Available from: [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. greenfield.com [greenfield.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE CAS#: 56872-60-7 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to Ketoester Intermediates in Pharmaceutical Synthesis: ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE in Focus

In the landscape of pharmaceutical development and organic synthesis, the selection of appropriate building blocks is paramount to the efficiency, yield, and overall success of a synthetic route. Ketoesters, a class of organic compounds featuring both a ketone and an ester functional group, are renowned for their versatility as intermediates.[1] Their unique bifunctional nature allows for a wide array of chemical transformations, making them indispensable in the construction of complex molecular architectures, particularly heterocyclic systems common in medicinal chemistry.[2]

This guide provides an in-depth comparison of ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE against other widely used ketoester intermediates. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in making informed decisions for their synthetic strategies.

Introduction to ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE: A Key Precursor

ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE is a γ-ketoester that has garnered significant attention as a crucial intermediate in the synthesis of isoquinoline alkaloids, such as Papaverine and its analogues like Drotaverine.[3][4] Papaverine, an opium alkaloid, is a potent vasodilator, and its synthetic accessibility is of considerable therapeutic interest.[5] The structure of this ketoester is particularly advantageous for constructing the core isoquinoline scaffold.

The key structural features that define its reactivity and utility are:

-

An Electron-Rich Aromatic Ring: The two methoxy groups on the phenyl ring are strong electron-donating groups. This activates the ring, making it highly susceptible to intramolecular electrophilic substitution reactions, which are critical for cyclization.

-

A Ketone Carbonyl Group: This group serves as an electrophilic site and is instrumental in the formation of the heterocyclic ring.

-

An Ethyl Ester Group: This moiety provides a handle for further modifications or can be hydrolyzed. Its presence also influences the acidity of the α-protons.

The primary synthetic route to this intermediate is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with ethyl succinoyl chloride.[6]

Comparative Analysis: Performance Against Alternatives

The choice of a ketoester intermediate is dictated by factors such as synthetic accessibility, reactivity in subsequent steps, and the electronic properties required for the target molecule. Let's compare ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE with two other common classes of ketoesters: β-ketoesters and other γ-ketoesters.

| Property | ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE | Ethyl Benzoylacetate (Aryl β-Ketoester) | Ethyl Acetoacetate (Aliphatic β-Ketoester) |

| Structure | γ-ketoester with electron-rich aryl group | β-ketoester with unsubstituted aryl group | Aliphatic β-ketoester |

| CAS Number | 56872-60-7 | 94-02-0[7] | 141-97-9 |

| Molecular Weight | 266.29 g/mol [8] | 192.21 g/mol | 130.14 g/mol |

| Melting Point | 57-58 °C[8] | -18 °C (liquid) | -43 °C (liquid) |

| Key Application | Isoquinoline alkaloid synthesis (e.g., Papaverine)[4] | Synthesis of flavonoids, coumarins, and pyrazolones[9] | Acetoacetic ester synthesis for a wide variety of compounds[1] |

| Reactivity Driver | Activated aromatic ring for intramolecular cyclization | Acidic α-protons for C-C bond formation | Highly acidic α-protons and versatile keto/ester groups |

Analysis of Reactivity and Synthetic Utility:

-

ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE: Its primary strength lies in its pre-functionalized structure, perfectly tailored for specific cyclization reactions like the Bischler-Napieralski reaction to form dihydroisoquinolines.[10][11] The electron-donating methoxy groups are crucial; they activate the para position relative to one of the methoxy groups, directing the intramolecular acylation to the correct position for forming the isoquinoline ring system.[12] This high regioselectivity is a significant advantage over intermediates that might lead to mixtures of isomers.

-

Ethyl Benzoylacetate: As a β-ketoester, its chemistry is dominated by the high acidity of the α-protons located between the two carbonyl groups. This makes it an excellent nucleophile for alkylation and acylation reactions. However, for the synthesis of isoquinolines of the Papaverine type, it would require a more convoluted synthetic route to introduce the necessary side chain and electron-donating groups on the aromatic ring.

-

Ethyl Acetoacetate: This is one of the most versatile building blocks in organic synthesis due to its low cost and high reactivity.[1] It is a cornerstone of the acetoacetic ester synthesis. While it can be used to create a vast number of heterocyclic systems, constructing a complex, substituted benzylisoquinoline from this simple starting material would be a lengthy and inefficient process compared to using a more advanced intermediate like ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE.

Experimental Protocols and Mechanistic Insights

To provide a practical context, we present a validated, two-step workflow: the synthesis of the title compound and its subsequent use in a key cyclization reaction.

Protocol 1: Synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming C-C bonds to an aromatic ring.[13] The use of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃), is essential to generate the highly electrophilic acylium ion from the acyl chloride.[6]

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Ethyl succinoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. The flask is cooled to 0 °C in an ice bath.

-

Formation of Acylium Ion: A solution of ethyl succinoyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃. Causality: This step generates the reactive acylium ion electrophile. Maintaining a low temperature is crucial to prevent side reactions.

-

Electrophilic Aromatic Substitution: A solution of veratrole (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture at 0 °C. The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature for 3 hours.

-

Workup and Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and 1M HCl. Causality: The acidic water quenches the reaction by hydrolyzing the AlCl₃ and breaking up the aluminum-ketone complex, which liberates the product.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine, then dried over anhydrous MgSO₄.

-

Isolation: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to yield pure ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE as a solid.

Workflow for Synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

A schematic workflow for the synthesis of the target ketoester.

Protocol 2: Bischler-Napieralski Cyclization to a Dihydroisoquinoline Intermediate

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[14] This involves an intramolecular electrophilic aromatic substitution. First, the ketoester must be converted to the corresponding amide.

Step A: Amidation and Reduction

-

The ketoester is first reacted with an amine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine, also known as homoveratrylamine) to form an enamine, which is then reduced (e.g., with sodium cyanoborohydride) to the corresponding amino ester.

-

The resulting amine is acylated (e.g., with acetyl chloride) to form the necessary β-arylethylamide precursor.

Step B: Cyclization

-

Reaction Setup: The amide precursor is dissolved in a suitable solvent like anhydrous toluene or acetonitrile.

-

Dehydrating Agent: A dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is added.[11] Causality: POCl₃ acts as both a dehydrating agent and a Lewis acid, converting the amide carbonyl into a more reactive electrophilic species (a nitrilium ion or a related intermediate).[10]

-

Cyclization: The mixture is heated to reflux. The electron-rich aromatic ring attacks the electrophilic intermediate, leading to cyclization. The high electron density at the position para to a methoxy group directs this cyclization efficiently.

-

Workup: The reaction is cooled and carefully quenched with ice water, then basified to neutralize the acid and deprotonate the nitrogen atom of the product. The dihydroisoquinoline product is then extracted and purified.

Bischler-Napieralski Reaction Mechanism

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE | 56872-60-7 [smolecule.com]

- 4. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE CAS#: 56872-60-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Bischler-Napieralski Reaction [organic-chemistry.org]

Biological activity of ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE vs analogs

Title: Comparative Bioactivity & Synthetic Utility Guide: Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate vs. Pharmacophore Analogs

Executive Summary: The Linear Scaffold vs. The Cyclic Pharmacophore

Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate (hereafter referred to as Compound A ) represents a critical class of

While often categorized as a synthetic intermediate, Compound A possesses distinct physicochemical properties that differentiate it from its bioactive metabolites and cyclized analogs. This guide objectively compares Compound A against its two primary functional derivatives: the Free Acid Metabolite (Compound B) and the Cyclized Lactam/Pyridazinone (Compound C, the active pharmacophore).

Key Finding: The biological activity of this scaffold is conformation-dependent. The linear ester (Compound A ) acts primarily as a lipophilic precursor (pro-drug or synthetic intermediate), whereas high-affinity enzyme inhibition (PDE4) requires the conformational constraint found in its cyclized analogs (e.g., Rolipram-like structures).

Comparative Profile: Physicochemical & Biological Properties

The following table contrasts the subject compound with its key analogs to guide selection in drug discovery workflows.

| Feature | Compound A (Subject) | Compound B (Acid Analog) | Compound C (Cyclized Active) |

| Chemical State | Ethyl Ester ( | Free Carboxylic Acid | Lactam / Pyridazinone |

| Primary Role | Cell-Permeable Precursor / Reagent | Active Metabolite / Soluble Ligand | High-Affinity Pharmacophore |

| LogP (Lipophilicity) | ~2.5 - 2.8 (High Permeability) | ~1.2 - 1.5 (Low Permeability) | ~2.8 - 3.2 (CNS Penetrant) |

| PDE4 Inhibition (IC50) | > 50 | > 100 | 0.5 - 5.0 |

| Tyrosinase Inhibition | Moderate (via hydrolysis) | Low | Low |

| Metabolic Fate | Hydrolysis to Compound B | Excretion / Conjugation | Oxidative Metabolism |

Expert Insight: Researchers targeting PDE4 inhibition (anti-inflammatory/COPD models) should utilize Compound C (or synthesize it from A). Researchers investigating skin depigmentation (tyrosinase pathways) may find direct utility in Compound A or its reduced alcohol derivatives, as the linear dimethoxy-phenyl motif mimics tyrosine substrates.

Mechanism of Action & Scaffold Divergence

The biological utility of Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate is dictated by the chemical modifications to its flexible side chain.

Pathway Analysis (DOT Diagram)

The diagram below illustrates the divergent pathways: Cyclization leads to potent anti-inflammatory agents (PDE4 inhibitors), while Reduction/Hydrolysis leads to tyrosinase inhibitors.

Caption: Divergent bioactivity profile. The linear ester (Blue) requires cyclization (Red) to inhibit PDE4, or reduction (Green) to inhibit Tyrosinase.

Experimental Protocols

To validate the activity of Compound A versus its analogs, the following protocols are recommended. These are designed to distinguish between intrinsic activity and metabolic activation.

Protocol A: Synthesis of the Active PDE4 Inhibitor (Pyridazinone Derivative)

Context: Transforming the inactive linear ester (Subject) into the active cyclic drug.

-

Reagents: Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate (1.0 eq), Hydrazine Hydrate (1.2 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve Compound A in absolute ethanol (0.5 M concentration).

-

Add Hydrazine Hydrate dropwise at room temperature.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The spot for the ester (

) will disappear, replaced by the pyridazinone ( -

Workup: Cool to 0°C. Filter the precipitated solid. Recrystallize from Ethanol.

-

-

Validation: The resulting 6-(3,4-dimethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone should be tested in Protocol B.

Protocol B: PDE4 Enzymatic Assay (Comparison)

Context: Quantifying the potency gap between the linear ester and the cyclic analog.

-

System: Human recombinant PDE4B enzyme (cAMP substrate).

-

Preparation:

-

Dissolve Compound A (Subject) and Compound C (Synthesized in Protocol A) in DMSO.

-

Prepare serial dilutions (0.1 nM to 100

M).

-

-

Assay Reaction:

-

Incubate enzyme + inhibitor for 15 min at 30°C.

-

Add cAMP substrate (labeled) and incubate for 20 min.

-

Terminate reaction (e.g., via bead-based SPA or fluorescent polarization).

-

-

Expected Results:

-

Compound A: Little to no inhibition at < 50

M (Curve flat). -

Compound C: Sigmoidal inhibition curve with IC50

1–5

-

Structure-Activity Relationship (SAR) Analysis

The "3,4-dimethoxyphenyl" moiety is a privileged structure in medicinal chemistry, mimicking the catechol ring of dopamine and adenosine.

-

The "Katechol" Mimic: The 3,4-dimethoxy group is essential for binding to the Q-pocket of the PDE4 active site. Removal of a methoxy group (e.g., 4-methoxy analog) typically results in a 10-fold loss in potency .

-

The Linker Constraint:

-

Linear (Compound A): The flexible oxo-butyrate chain incurs a high entropic penalty upon binding. It cannot lock the phenyl ring into the necessary perpendicular orientation relative to the phosphate binding region.

-

Cyclic (Compound C): The lactam/pyridazinone ring rigidifies the structure, pre-organizing the dimethoxy phenyl group for optimal

-stacking with Phenylalanine residues (e.g., Phe372 in PDE4D).

-

SAR Visualization (DOT Diagram)

Caption: SAR Logic. The 3,4-dimethoxy "anchor" is effective only when the linker is rigidified (Red), contrasting with the flexible linear form (Grey).

References

-

Dal Piaz, V., et al. (1997). "Phosphodiesterase 4 inhibitors: Synthesis and structure-activity relationships of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues." Journal of Medicinal Chemistry.

-

Oza, V. B., et al. (2002). "Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors." Journal of Medicinal Chemistry.

-

Panthong, A., et al. (1997). "Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb." Phytomedicine.

-

BenchChem Application Notes. (2025). "4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis."

-

PubChem Compound Summary. (2025). "4-(3,4-Dimethoxyphenyl)butanoic acid (CID 323675)." National Center for Biotechnology Information.

Cost-benefit analysis of different ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE synthesis methods

This guide provides a rigorous cost-benefit analysis and technical comparison of synthesis methods for Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate , a critical intermediate in the industrial synthesis of Papaverine and related isoquinoline alkaloids.

Executive Summary

For industrial and large-scale research applications, Method A (Friedel-Crafts Acylation with Succinic Anhydride followed by Esterification) is the superior approach. It offers the lowest raw material cost, highest atom economy, and utilizes commodity chemicals.

Method B (Acylation with Ethyl Succinyl Chloride) provides a direct route to the ester but is economically non-viable for scale-up due to the high cost of the acyl chloride and the generation of stoichiometric sulfur waste if prepared in situ.

Method C (Zeolite Catalysis) represents the sustainable future, eliminating toxic aluminum waste, though currently limited by lower reaction rates and higher catalyst capital costs.

Strategic Pathway Analysis

The synthesis targets the introduction of a four-carbon butyrate chain onto the electron-rich veratrole (1,2-dimethoxybenzene) ring.

Method A: The "Anhydride" Route (Two-Step)

This is the standard industrial protocol. It leverages the low cost of succinic anhydride.

-

Step 1: Friedel-Crafts acylation of veratrole with succinic anhydride using AlCl₃ to form 4-(3,4-dimethoxyphenyl)-4-oxobutyric acid .

-

Step 2: Fischer esterification of the keto-acid with ethanol to yield the target ethyl ester.

Method B: The "Acyl Chloride" Route (One-Step)

This method attempts to shortcut the process by using a pre-functionalized electrophile.

-

Reaction: Friedel-Crafts acylation of veratrole directly with ethyl succinyl chloride (ethyl 4-chloro-4-oxobutyrate).

-

Hidden Costs: Ethyl succinyl chloride is not a bulk commodity. It must be synthesized from succinic anhydride (Anhydride → Mono-ester → Acyl Chloride), adding two upstream operational steps and significant SOCl₂ waste.

Method C: The "Green" Route (Heterogeneous Catalysis)

Replaces stoichiometric AlCl₃ (which generates 3+ equivalents of aluminum waste) with reusable solid acid catalysts like Zeolite H-Beta or HY.

-

Mechanism: Surface-mediated electrophilic aromatic substitution.[1]

-

Benefit: Catalyst regeneration via calcination; solvent-free potential.

Visualized Reaction Pathways

Figure 1: Comparative reaction pathways. Method A (Blue) uses direct commodity reagents. Method B (Red) relies on a pre-processed, expensive intermediate.

Cost-Benefit & Technical Comparison

| Feature | Method A (Anhydride) | Method B (Acyl Chloride) | Method C (Zeolite/Green) |

| Reagent Cost | Low (~$3/kg for Anhydride) | High (>$50/kg or requires synthesis) | Medium (Catalyst cost amortized) |

| Atom Economy | High (Loss of H₂O only) | Low (Loss of HCl + upstream waste) | Very High (Catalyst is reused) |

| Yield (Overall) | 80-85% (Two steps) | 70-80% (One step) | 50-65% (Conversion limited) |

| Waste Load | High (Al salts + aqueous waste) | Very High (Al salts + SO₂/HCl gas) | Low (Water is main byproduct) |

| Scalability | Excellent (Exothermic but manageable) | Good (Corrosive HCl gas evolution) | Poor (Mass transfer limits) |

| Safety | Standard chemical handling | High Risk (Acyl chloride is lachrymatory) | High Safety (Non-corrosive solids) |

Detailed Experimental Protocols

Protocol A: The Industrial Standard (Anhydride Route)

Primary Reference: Adapted from classic Friedel-Crafts methodologies [1, 2].

Phase 1: Acylation

-

Setup : A 3-neck flask equipped with a mechanical stirrer, N₂ inlet, and a pressure-equalizing dropping funnel.

-

Reagents :

-

Veratrole: 1.0 equiv (e.g., 13.8 g)

-

Succinic Anhydride: 1.1 equiv (11.0 g)

-

AlCl₃ (Anhydrous): 2.2 equiv (29.3 g)

-

Solvent: Dichloromethane (DCM) or Nitrobenzene (100 mL).

-

-

Procedure :

-

Suspend AlCl₃ in DCM at 0°C.

-

Add Succinic Anhydride in portions; stir for 15 min.

-

Add Veratrole dropwise over 30 min, maintaining temp < 5°C.

-

Allow to warm to Room Temp (RT) and stir for 4–6 hours (monitor via TLC/HPLC).

-

Quench : Pour mixture onto crushed ice/HCl (conc.) to hydrolyze the aluminum complex.

-

Workup : Extract with DCM, wash with brine, dry over MgSO₄. Recrystallize the solid acid intermediate from ethanol/water.

-

Expected Yield : ~85% of 4-(3,4-dimethoxyphenyl)-4-oxobutyric acid.

-

Phase 2: Esterification

-

Setup : Round-bottom flask with reflux condenser.

-

Reagents :

-

Keto-acid (from Phase 1): 1.0 equiv.

-

Ethanol (Absolute): Excess (Solvent).

-

H₂SO₄ (Conc.): Catalytic (0.1 equiv).

-

-

Procedure :

Protocol C: The Green Alternative (Zeolite H-Beta)

Based on heterogeneous catalysis research [3, 4].

-

Catalyst Prep : Calcine Zeolite H-Beta (Si/Al ~25) at 500°C for 4 hours to activate acid sites.

-

Procedure :

-

Mix Veratrole (10 mmol) and Succinic Anhydride (10 mmol) in Chlorobenzene (10 mL).

-

Add Activated Zeolite H-Beta (10-20 wt% relative to substrate).

-

Heat to reflux (130°C) for 12–24 hours.

-

Workup : Filter hot to recover catalyst. Cool filtrate to precipitate product or remove solvent.

-

Note : Yields are typically lower (50-60%) due to pore diffusion limitations with the bulky succinic anhydride, but product purity is high.

-

Process Logic & Troubleshooting

Why AlCl₃ requires >2 equivalents in Method A? Unlike catalytic reactions, AlCl₃ complexes strongly with the carbonyl oxygens of both the reagent (anhydride) and the product (ketone).

-

1st Equivalent: Activates the succinic anhydride.

-

2nd Equivalent: Complexes with the formed ketone product, preventing deactivation but requiring stoichiometric usage.

Regioselectivity Control Veratrole has two methoxy groups. The 4-position is electronically favored (para to one methoxy, meta to the other) and sterically accessible.

-

Risk: If temperature is too high (>40°C during addition), de-methylation of the methoxy groups (to phenols) can occur due to AlCl₃ acidity. Keep the addition cold (0-5°C).

References

-

Organic Syntheses , Coll.[4] Vol. 2, p. 81 (1943); Vol. 16, p. 11 (1936). Friedel-Crafts Acylation methodologies. [Link]

-

Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Standard procedures for aromatic ketone synthesis. [Link]

-

Guignard, C. et al. (2002).[5] "Acylation of veratrole by acetic anhydride over Hβ and HY zeolites." Applied Catalysis A: General, 234(1-2), 79-90. [Link]

-

Sartori, G. & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.